
3-Ethenyl-2-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethenyl-2-hydroxybenzoic acid is a derivative of hydroxybenzoic acid, characterized by the presence of an ethenyl group at the third position and a hydroxyl group at the second position on the benzene ring. This compound is part of the larger family of hydroxybenzoic acids, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyl-2-hydroxybenzoic acid typically involves electrophilic aromatic substitution reactions. One common method is the hydroxylation of 3-ethenylbenzoic acid under controlled conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, and at elevated temperatures to facilitate the hydroxylation process .
Industrial Production Methods
Industrial production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. The process may include steps such as the purification of raw materials, controlled reaction conditions, and the use of specialized equipment to handle the reagents and products safely .
Chemical Reactions Analysis
Types of Reactions
3-Ethenyl-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 3-ethyl-2-hydroxybenzoic acid.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: this compound can be oxidized to form 3-carboxy-2-hydroxybenzoic acid.
Reduction: Reduction leads to the formation of 3-ethyl-2-hydroxybenzoic acid.
Substitution: Halogenation can produce 3-bromo-2-hydroxybenzoic acid, while nitration can yield 3-nitro-2-hydroxybenzoic acid.
Scientific Research Applications
3-Ethenyl-2-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Ethenyl-2-hydroxybenzoic acid involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, while the ethenyl group can undergo metabolic transformations. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Salicylic Acid: Similar structure but lacks the ethenyl group.
p-Hydroxybenzoic Acid: Hydroxyl group at the para position relative to the carboxyl group.
Protocatechuic Acid: Contains two hydroxyl groups at the ortho and meta positions.
Gentisic Acid: Hydroxyl group at the meta position relative to the carboxyl group.
Uniqueness
3-Ethenyl-2-hydroxybenzoic acid is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and biological activity compared to other hydroxybenzoic acids. This structural feature allows for specific interactions and transformations that are not possible with other similar compounds .
Properties
CAS No. |
75848-62-3 |
|---|---|
Molecular Formula |
C9H8O3 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
3-ethenyl-2-hydroxybenzoic acid |
InChI |
InChI=1S/C9H8O3/c1-2-6-4-3-5-7(8(6)10)9(11)12/h2-5,10H,1H2,(H,11,12) |
InChI Key |
BZPQHHYKWTUHLK-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C(=CC=C1)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


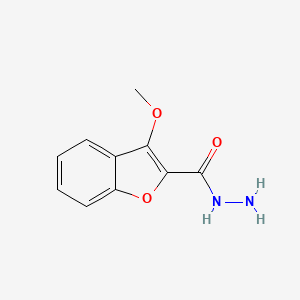

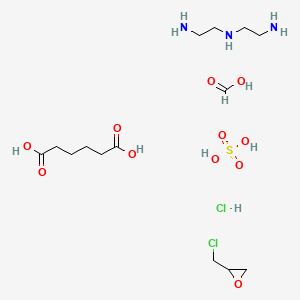
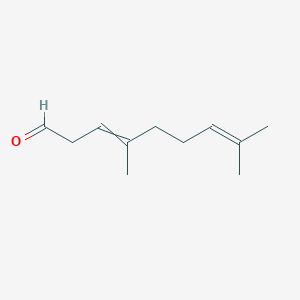
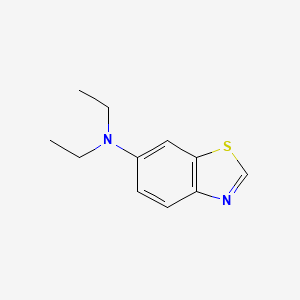

![Cyclopentanol, 1-[tris(methylthio)methyl]-](/img/structure/B14446460.png)
![1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14446462.png)
![{4-[Diphenyl(trimethylsilyl)methyl]phenyl}(phenyl)methanone](/img/structure/B14446468.png)

![7-Methyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14446482.png)
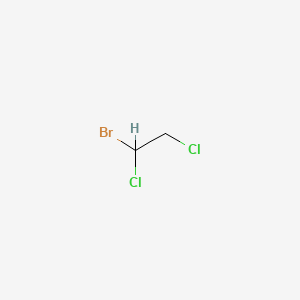
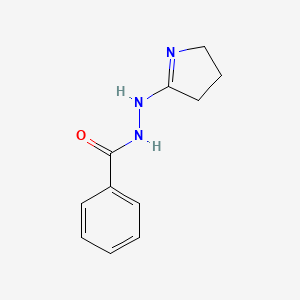
![5-Amino-2-[(pyridin-3-yl)amino]pyrimidin-4(3H)-one](/img/structure/B14446494.png)
